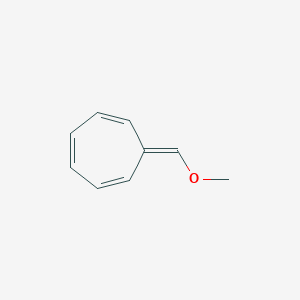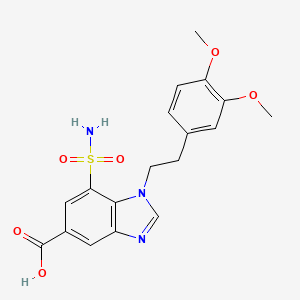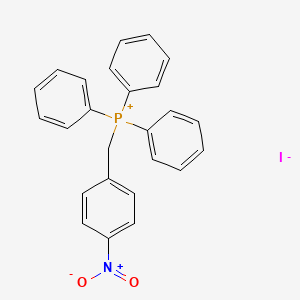
(p-Nitrobenzyl)triphenylphosphonium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(p-Nitrobenzyl)triphenylphosphonium iodide is an organophosphorus compound that features a triphenylphosphonium group attached to a p-nitrobenzyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (p-Nitrobenzyl)triphenylphosphonium iodide typically involves the reaction of triphenylphosphine with p-nitrobenzyl halides (such as p-nitrobenzyl bromide or p-nitrobenzyl chloride) in the presence of a suitable solvent like toluene. The reaction proceeds via nucleophilic substitution, where the triphenylphosphine attacks the carbon atom bonded to the halide, resulting in the formation of the phosphonium salt .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent choice, and reactant concentrations to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(p-Nitrobenzyl)triphenylphosphonium iodide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Elimination: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Elimination: Strong bases like potassium tert-butoxide can facilitate elimination reactions.
Major Products
- p-Aminobenzyltriphenylphosphonium iodide.
Substitution: Various substituted benzyltriphenylphosphonium salts.
Elimination: Alkenes with a triphenylphosphonium group.
Applications De Recherche Scientifique
Chemistry
(p-Nitrobenzyl)triphenylphosphonium iodide is used as a reagent in organic synthesis, particularly in the preparation of Wittig reagents for the synthesis of alkenes .
Biology and Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of polymers and materials with unique properties, such as enhanced thermal stability and conductivity .
Mécanisme D'action
The mechanism of action of (p-Nitrobenzyl)triphenylphosphonium iodide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The triphenylphosphonium group can stabilize positive charges, making it a versatile intermediate in organic synthesis. The nitro group can undergo reduction to form amines, which can further participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyltriphenylphosphonium iodide: Similar structure but with a methyl group instead of a p-nitrobenzyl group.
Isopropyltriphenylphosphonium iodide: Contains an isopropyl group instead of a p-nitrobenzyl group.
Uniqueness
(p-Nitrobenzyl)triphenylphosphonium iodide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential applications in various fields. The nitro group can be reduced to an amine, providing additional functionalization options compared to its methyl or isopropyl counterparts.
Propriétés
Numéro CAS |
73805-86-4 |
|---|---|
Formule moléculaire |
C25H21INO2P |
Poids moléculaire |
525.3 g/mol |
Nom IUPAC |
(4-nitrophenyl)methyl-triphenylphosphanium;iodide |
InChI |
InChI=1S/C25H21NO2P.HI/c27-26(28)22-18-16-21(17-19-22)20-29(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H/q+1;/p-1 |
Clé InChI |
XZVYBOONDXWWSA-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine;2-(butoxymethyl)oxirane;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14463240.png)
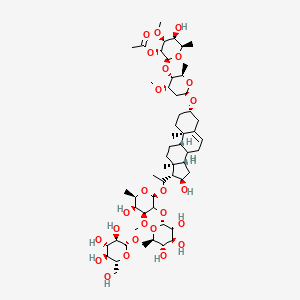
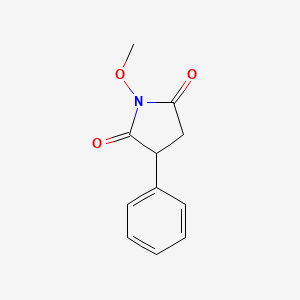
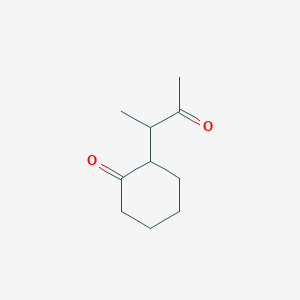
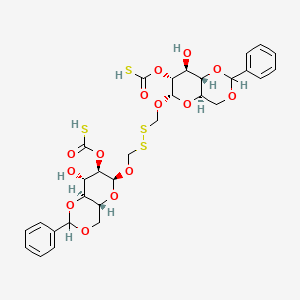
phosphanium bromide](/img/structure/B14463267.png)
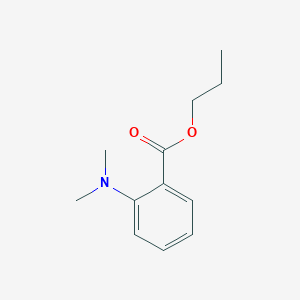
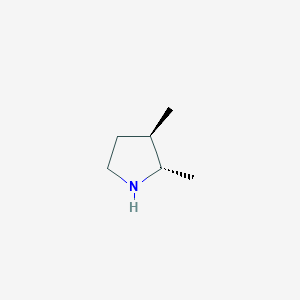
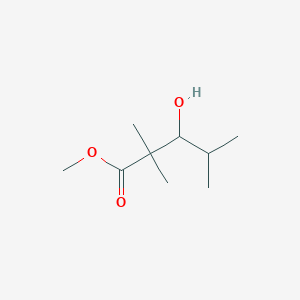

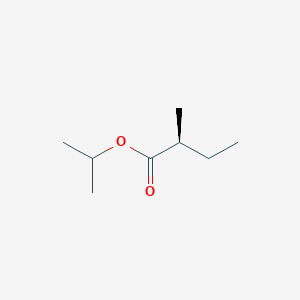
![1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14463293.png)
